molecular formula C19H15NO3 B2696869 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid CAS No. 1144449-85-3

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid

Cat. No.: B2696869
CAS No.: 1144449-85-3
M. Wt: 305.333
InChI Key: DUHXYVGXFLZVCF-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 2-methyl-2,3-dihydrobenzofuran substituent at the quinoline C2 position. This compound belongs to a broader class of 2-aryl-quinoline-4-carboxylic acids, which are synthesized via methods such as the Pfitzinger reaction (). Analytical characterization of such compounds typically employs IR, NMR (¹H and ¹³C), and MS ().

Properties

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHXYVGXFLZVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method is the enantioselective reduction of homobenzylic ketones using a chiral spiroborate ester catalyst . This step is followed by the cyclization of the intermediate to form the benzofuran ring. The quinoline moiety is then introduced through a series of condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and efficient reaction conditions to minimize waste and reduce production costs. The process may also involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Various substituents can be introduced at different positions on the benzofuran or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzofuro[3,2-c]quinoline derivatives, including 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid, as promising antileukemia agents. The compound exhibits selective cytotoxicity against leukemia cell lines, demonstrating significant activity while sparing normal cells. For instance:

  • In Vitro Studies : Compounds derived from this scaffold showed IC50 values as low as 0.12 µM against the MV-4-11 acute myelocytic leukemia cell line, indicating potent antileukemia properties .
CompoundIC50 (µM)Selectivity Index
2e0.1279.5
2q0.24Not specified

Synthesis of Derivatives

The compound serves as a starting material for synthesizing various derivatives with modified functional groups, which can enhance biological activity or selectivity against specific cancer types. The synthetic pathways often involve metal-free conditions, making them environmentally friendly and efficient .

Potential in Other Therapeutic Areas

Beyond oncology, derivatives of this compound are being explored for their potential in treating other diseases due to their ability to modulate biological pathways effectively. The structural diversity allows for targeting various cellular mechanisms, which could lead to new treatments for inflammatory diseases and infections.

Case Study 1: Antileukemia Activity

In a study conducted on several benzofuro[3,2-c]quinoline derivatives, it was found that modifications at specific positions on the benzofuran ring significantly affected the anticancer activity. For example, the presence of a hydroxyl group at the C5 position was critical for maintaining high activity levels against leukemia cells .

Case Study 2: Selectivity Testing

Selectivity tests conducted on peripheral blood mononuclear cells indicated that compounds derived from this scaffold exhibited significantly lower toxicity compared to their effects on cancer cells. This selectivity is crucial for developing safer therapeutic agents that minimize side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit lipid peroxidation and exhibit antioxidant properties . The quinoline component may interact with DNA or enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Structural Differences :

  • Target Compound: 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid contains a fused bicyclic dihydrobenzofuran group.
  • Analogues: Simple Aryl Substituents: Compounds like 2-(4-bromophenyl)quinoline-4-carboxylic acid () or 2-(4-methoxyphenyl)quinoline-4-carboxylic acid () lack the fused bicyclic system, featuring planar aryl groups instead. Substituted Benzofurans: Derivatives such as 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid () retain an aryl group but with alkoxy substituents rather than a methyl-dihydrobenzofuran.

Analytical Characterization

Spectroscopic Features :

  • IR Spectroscopy : The target compound’s dihydrobenzofuran moiety likely exhibits C-H stretching vibrations (~2800–3000 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹). In contrast, methoxy-substituted analogues (e.g., 1c in ) show strong C-O-C stretches near 1250 cm⁻¹.
  • NMR: ¹H NMR: The dihydrobenzofuran’s methyl group (CH₃) appears as a singlet (~δ 1.5–2.0 ppm), while its non-aromatic protons (CH₂) resonate as multiplets (~δ 3.0–4.0 ppm). Chloro-substituted analogues (e.g., 1f in ) display deshielded aromatic protons near δ 7.5–8.5 ppm. ¹³C NMR: The quinoline C4-carboxylic acid carbon typically appears at ~δ 165–170 ppm. Substituents like dimethylamino (1e in ) induce upfield shifts due to electron-donating effects, whereas electron-withdrawing groups (e.g., Cl in 1f) cause downfield shifts .

Physicochemical and Functional Properties

  • Reactivity: The fused bicyclic system could sterically hinder electrophilic substitution at the quinoline core, contrasting with more reactive planar aryl analogues.

Biological Activity

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid, also known by its CAS number 1144449-85-3, is a compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure

The compound features a quinoline core fused with a benzofuran moiety, which is known to enhance its biological activity. The structural formula can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzofuran derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed IC50 values ranging from 3.35 to 16.79 μM for several derivatives, indicating substantial anticancer potential .
  • Mechanism of Action :
    • The mechanism of action for similar compounds often involves the induction of apoptosis through mitochondrial pathways, characterized by phosphatidylserine flipping and cytochrome c release . This suggests that this compound may also act via similar pathways.

Antimicrobial Activity

The compound has shown moderate to good antimicrobial activity against various bacterial strains.

Antibacterial Properties

  • Minimum Inhibitory Concentration (MIC) :
    • Research has indicated that related compounds exhibit MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and from 8.33 to 23.15 µM against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity :
    • The compound's antifungal properties were also assessed, with MIC values found to be effective against Candida albicans and other fungal strains .

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC Values
Anticancer A549, MDA-MB-2313.35 – 16.79 μM
Antibacterial S. aureus, E. coli4.69 – 22.9 µM
Antifungal C. albicansEffective at < 100 µM

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid?

  • Methodology : The compound is synthesized via condensation reactions using precursors such as 2-acetyl benzofuran and isatin under acidic conditions. Subsequent functionalization of the carboxylic acid group involves esterification (e.g., with methanol) and hydrazide formation (using hydrazine hydrate) for further derivatization .
  • Key Considerations : Reaction optimization includes pH control, solvent selection (e.g., ethanol or DMF), and temperature (typically 60–80°C). Purity is confirmed via TLC and recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR (for aromatic protons and substituent analysis), IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry (for molecular ion verification) .
  • Elemental Analysis : Validates empirical formula (e.g., C₂₃H₁₅F₂NO₂ in related analogs) .
    • Data Interpretation : Discrepancies between theoretical and observed spectral data (e.g., downfield shifts in NMR due to electron-withdrawing groups) require careful assignment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Emergency measures include flushing eyes/skin with water for 15+ minutes and medical consultation for ingestion .
  • Storage : Store in airtight containers in dry, cool environments to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzofuran or quinoline rings) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., halogens) on the quinoline ring enhance activity against Mycobacterium tuberculosis .
  • Benzofuran Modifications : Methyl or methoxy groups at the 2-position improve lipophilicity and membrane permeability .
    • Methodology : Analog synthesis followed by in vitro MIC assays and molecular docking (e.g., with enoyl-ACP reductase for antitubercular activity) .

Q. What computational approaches are used to predict the pharmacokinetic and toxicity profiles of derivatives?

  • ADMET Studies :

  • Tools : SwissADME, ProTox-II for predicting solubility, bioavailability, and hepatotoxicity .
  • Key Findings : Carboxylic acid derivatives generally exhibit low BBB permeability but moderate CYP450 inhibition, necessitating prodrug strategies .
    • Validation : Correlate in silico predictions with in vitro cytotoxicity assays (e.g., HepG2 cell lines) .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Co-crystallization with adamantane derivatives improves lattice stability .
  • Data Collection : Synchrotron radiation for high-resolution structures; refine using SHELXL .

Q. How are reaction intermediates monitored in multi-step syntheses?

  • Analytical Workflow :

  • Real-Time Monitoring : HPLC-MS tracks intermediates (e.g., methyl ester formation) .
  • Isolation : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates pure intermediates for spectroscopic validation .

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